molecular formula C12H12N2O B572329 2-(4-Methoxyphenyl)pyridin-4-amine CAS No. 1215072-60-8

2-(4-Methoxyphenyl)pyridin-4-amine

Cat. No.: B572329
CAS No.: 1215072-60-8
M. Wt: 200.241
InChI Key: QJMIYFPLCWCXQB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyridin-4-amine is an organic compound with the molecular formula C12H12N2O. It is characterized by a pyridine ring substituted with a 4-methoxyphenyl group at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyridin-4-amine typically involves the reaction of 4-methoxybenzaldehyde with 4-aminopyridine under specific conditions. One common method includes the use of a condensation reaction followed by reduction. For instance, the condensation of 4-methoxybenzaldehyde with 4-aminopyridine in the presence of a suitable catalyst and solvent, such as methanol, can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic rings .

Scientific Research Applications

2-(4-Methoxyphenyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a pyridine ring makes it a versatile scaffold for designing new compounds with desired activities .

Properties

IUPAC Name

2-(4-methoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMIYFPLCWCXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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